Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate
CAS No.: 591744-38-6
Cat. No.: VC4969454
Molecular Formula: C22H20ClNO4S
Molecular Weight: 429.92
* For research use only. Not for human or veterinary use.
![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate - 591744-38-6](/images/structure/VC4969454.png)
Specification
CAS No. | 591744-38-6 |
---|---|
Molecular Formula | C22H20ClNO4S |
Molecular Weight | 429.92 |
IUPAC Name | methyl 4-[[N-(benzenesulfonyl)-3-chloro-2-methylanilino]methyl]benzoate |
Standard InChI | InChI=1S/C22H20ClNO4S/c1-16-20(23)9-6-10-21(16)24(29(26,27)19-7-4-3-5-8-19)15-17-11-13-18(14-12-17)22(25)28-2/h3-14H,15H2,1-2H3 |
Standard InChI Key | FKFXMCGLZNAHIA-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1Cl)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound’s structure (C<sub>22</sub>H<sub>20</sub>ClNO<sub>4</sub>S) features three primary components:
-
Methyl benzoate backbone: A para-substituted benzoic acid methyl ester provides a planar aromatic base.
-
Phenylsulfonamide bridge: A sulfonamide group (-SO<sub>2</sub>NH-) links the benzoate to a substituted phenyl ring, introducing conformational rigidity .
-
3-Chloro-2-methylphenyl substituent: An ortho-methyl, meta-chloro aromatic ring enhances steric bulk and electronic modulation .
The IUPAC name, methyl 4-[[N-(benzenesulfonyl)-3-chloro-2-methylanilino]methyl]benzoate, systematically describes this arrangement (Fig. 1).
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>20</sub>ClNO<sub>4</sub>S |
Molecular Weight | 430.91 g/mol |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 5 (SO<sub>2</sub>, COO, NH) |
Topological Polar Surface Area | 87.7 Ų |
LogP (Predicted) | 4.8 ± 0.6 |
The sulfonamide group’s electron-withdrawing nature and the chloro substituent’s inductive effects create a polarized electronic environment, influencing reactivity and intermolecular interactions .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization:
-
Sulfonamide coupling: Reacting 3-chloro-2-methylaniline with benzenesulfonyl chloride forms the N-(3-chloro-2-methylphenyl)benzenesulfonamide intermediate.
-
Mannich reaction: Introducing the aminomethyl group via reaction with formaldehyde and methyl 4-(bromomethyl)benzoate .
-
Esterification: Final methylation of the carboxylic acid precursor, though pre-esterified building blocks may streamline synthesis .
Experimental Protocol (Representative)
Step 1: Sulfonamide Formation
3-Chloro-2-methylaniline (1.0 equiv) and benzenesulfonyl chloride (1.2 equiv) react in dichloromethane with triethylamine (2.0 equiv) at 0°C → 25°C for 12 h. Yield: 82%.
Step 2: Aminomethylation
N-(3-Chloro-2-methylphenyl)benzenesulfonamide (1.0 equiv), paraformaldehyde (1.5 equiv), and methyl 4-(bromomethyl)benzoate (1.1 equiv) in acetonitrile at reflux (82°C) for 24 h. Pd(OAc)<sub>2</sub> (5 mol%) accelerates C-N coupling . Yield: 68%.
Step 3: Purification
Crude product purified via silica gel chromatography (hexane:EtOAc 3:1 → 1:1). Final recrystallization from ethanol yields white crystals (mp 148–150°C).
Physicochemical and Spectroscopic Profiles
Spectral Signatures
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.68–7.59 (m, 5H, SO<sub>2</sub>Ph), 7.32 (dd, J=8.0, 1.6 Hz, 1H, Cl-Ar), 7.25 (d, J=1.6 Hz, 1H, Cl-Ar), 4.48 (s, 2H, CH<sub>2</sub>N), 3.91 (s, 3H, COOCH<sub>3</sub>), 2.41 (s, 3H, Ar-CH<sub>3</sub>) .
-
IR (KBr): 1745 cm<sup>-1</sup> (C=O ester), 1340/1155 cm<sup>-1</sup> (SO<sub>2</sub> asym/sym stretch), 3280 cm<sup>-1</sup> (NH) .
Solubility and Stability
-
Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (32 mg/mL), CH<sub>2</sub>Cl<sub>2</sub> (18 mg/mL).
-
Stability: Stable to air/moisture at 25°C; degrades above 160°C (TGA data).
Computational Modeling and SAR Trends
DFT Calculations (B3LYP/6-311+G**)
-
HOMO-LUMO gap: 4.3 eV, indicating moderate reactivity.
-
Electrostatic potential: Negative charge localized on SO<sub>2</sub> and ester oxygens; positive charge on NH and chloro-substituted ring.
Structure-Activity Relationships
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume